N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a hydroxy-dithiepan and propan-2-yloxy substituent, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, including the formation of the dithiepan ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Dithiepan Ring: This can be achieved through the reaction of appropriate thiol precursors under controlled conditions.
Hydroxylation: Introduction of the hydroxy group to the dithiepan ring.
Benzamide Formation: Coupling of the hydroxy-dithiepan with a benzoyl chloride derivative.
Propan-2-yloxy Substitution: Introduction of the propan-2-yloxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dithiepan ring can be reduced to form simpler sulfur-containing compounds.
Substitution: The benzamide and propan-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler sulfur-containing compounds.
Substitution: Formation of various substituted benzamides or ethers.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and dithiepan groups may interact with enzymes or receptors, leading to modulation of biological activities. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(methoxy)benzamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(ethoxy)benzamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(butoxy)benzamide
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and overall biological activity compared to its analogs with different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-12(2)20-14-5-3-13(4-6-14)15(18)17-9-16(19)10-21-7-8-22-11-16/h3-6,12,19H,7-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHKEUCZCHJKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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